molecular formula C21H21NO2 B14501986 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine CAS No. 63231-90-3

3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine

Cat. No.: B14501986
CAS No.: 63231-90-3
M. Wt: 319.4 g/mol
InChI Key: IYXTYKLPCISSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through an ethyl chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, methylene derivatives, and various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can act as a coordinating site for metal ions, enhancing its activity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is unique due to its specific combination of functional groups and its structural arrangement. The presence of both benzyloxy and methoxy groups on the phenyl ring, along with the pyridine ring, provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

CAS No.

63231-90-3

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[2-(3-methoxy-5-phenylmethoxyphenyl)ethyl]pyridine

InChI

InChI=1S/C21H21NO2/c1-23-20-12-19(10-9-17-8-5-11-22-15-17)13-21(14-20)24-16-18-6-3-2-4-7-18/h2-8,11-15H,9-10,16H2,1H3

InChI Key

IYXTYKLPCISSGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCC2=CN=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.